molecular formula C17H19NO4S B027019 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid CAS No. 101585-37-9

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid

Cat. No.: B027019
CAS No.: 101585-37-9
M. Wt: 333.4 g/mol
InChI Key: CTLWAQRJLXJDLC-UHFFFAOYSA-N
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Description

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid (CAS 101585-37-9) is a sulfonamide-functionalized propionic acid derivative with the molecular formula C₁₇H₁₈NO₄S and a molecular weight of 332.39 g/mol . Its IUPAC name, 3-{(4-methylphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid, reflects its structure: a propionic acid backbone linked to a p-tolyl (4-methylphenyl) group and a toluene-4-sulfonyl (tosyl) group via an amino bridge. This compound is of interest in medicinal and organic chemistry due to its sulfonamide moiety, which is commonly associated with enzyme inhibition and drug design .

Properties

IUPAC Name

3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-3-7-15(8-4-13)18(12-11-17(19)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLWAQRJLXJDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364278
Record name N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101585-37-9
Record name N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonation and Amine Coupling

The foundational step involves synthesizing the sulfonamide intermediate through nucleophilic aromatic substitution. p-Toluenesulfonyl chloride reacts with p-toluidine under basic conditions to form N-(p-tolyl)toluenesulfonamide .

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (DMF, N-methyl-2-pyrrolidone [NMP]).

  • Temperature : 80–100°C for 6–12 hours.

  • Mechanism : The amine nucleophile attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Key Optimization :

  • Solvent polarity directly impacts reaction rate; DMF accelerates substitution compared to THF due to superior stabilization of transition states.

  • Excess base (2.5–3.0 equivalents) ensures complete deprotonation of the amine, minimizing side reactions.

Propionic Acid Functionalization

The sulfonamide intermediate undergoes alkylation with 3-bromopropionic acid or Michael addition with acrylic acid to introduce the carboxylic acid moiety.

Alkylation Protocol :

  • Reagents : Sulfonamide intermediate, 3-bromopropionic acid, triethylamine (TEA).

  • Conditions : Reflux in acetonitrile (12–18 hours).

  • Yield : 65–75% after extraction.

Michael Addition Alternative :

  • Catalyst : Tetrabutylammonium bromide (TBAB) facilitates conjugate addition of the sulfonamide to acrylic acid.

  • Advantage : Avoids halogenated byproducts, enhancing green chemistry metrics.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield
Solvent DMF+15% vs. THF
Base K₂CO₃+10% vs. NaH
Temperature 90°CMaximizes rate

Data derived from comparative studies show DMF enhances intermediate solubility, while K₂CO₃ minimizes side reactions versus stronger bases like NaH.

Catalytic Hydrogenation

For nitro-group reduction in intermediates (e.g., 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole), hydrogenation conditions are critical:

  • Catalyst : 5% Pd/C (0.5–1.0 wt%).

  • Pressure : 4–10 bar H₂ at 70°C.

  • Yield : 82.5% after crystallization.

Mechanistic Insight :
Hydrogen dissociates on Pd surfaces, enabling nitro-to-amine reduction without over-hydrogenation of aromatic rings.

Purification and Characterization

Crystallization Techniques

  • Salt Formation : Intermediate isolation as hydrochloride salt improves purity (e.g., using HCl in acetone/toluene).

  • Recrystallization : Free base dissolved in methanol/water (1:3 v/v) yields >99% purity after cooling.

Analytical Validation

TechniqueTarget SignalPurpose
¹H NMR δ 2.3–2.6 ppm (propionic acid CH₂)Confirm backbone integrity
HPLC Retention time = 8.2 min (C18 column)Assess purity (>99%)
FT-IR 1350 cm⁻¹ (S=O stretch)Verify sulfonamide formation

Industrial-Scale Adaptations

Continuous-Flow Reactors

  • Throughput : 50 kg/day using tubular reactors with in-line filtration.

  • Advantages : Enhanced heat dissipation and reduced reaction time by 40%.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% DMF and methanol.

  • Catalyst Reuse : Pd/C retains 85% activity after five cycles via ultrasonic regeneration .

Chemical Reactions Analysis

Ecamsule undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include ultraviolet light sources for photoisomerization and photoexcitation. The major product formed from these reactions is the thermally relaxed form of ecamsule, which effectively dissipates the absorbed ultraviolet energy.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 3-(4-Chlorophenyl)propionic acid) increase acidity compared to electron-donating groups (e.g., methyl in 3-(p-Tolyl)propionic acid) .

Sulfonamide Derivatives

Sulfonamide-containing compounds exhibit distinct reactivity due to the sulfonyl group’s electron-withdrawing nature and capacity for protein binding.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound 101585-37-9 C₁₇H₁₈NO₄S 332.39 Dual p-tolyl + tosyl Potential enzyme inhibitor scaffold
N-p-Tosyl-L-phenylalanine C₁₆H₁₇NO₄S 319.38 Tosyl + amino acid Protease inhibition studies

Key Observations :

  • The tosyl group in both compounds enhances stability and binding affinity to enzymes. However, the amino acid structure in N-p-Tosyl-L-phenylalanine grants it chiral centers and peptide compatibility, unlike the simpler propionic acid backbone in the target compound .
  • The dual p-tolyl and tosyl groups in this compound may confer steric hindrance, affecting its interaction with biological targets .

Thiazolyl Derivatives

Thiazole-ring-containing propionic acids demonstrate modified electronic properties and bioactivity.

Compound Name (Example) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-((5-Cinnamoyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid C₂₃H₂₁N₂O₃S 405.49 Thiazole + cinnamoyl Anticancer agent screening

Key Observations :

  • Such derivatives often exhibit broader bioactivity (e.g., antimicrobial, antitumor) compared to non-heterocyclic analogs .

Key Observations :

  • Metabolites like 3-(4-Hydroxyphenyl)propionic acid are smaller and more polar , facilitating rapid absorption and excretion .

Biological Activity

3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid, also known by its chemical formula C₁₇H₁₉NO₄S, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propionic acid backbone linked to a sulfonamide group derived from toluene-4-sulfonyl and a p-tolyl amino group. Its molecular weight is 347.40 g/mol. The presence of both the sulfonamide and carboxylic acid functional groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes, potentially acting as an inhibitor. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, which is critical in folate synthesis.
  • Modulation of Receptor Activity : The amino acid structure may allow this compound to interact with specific receptors in biological systems, which could influence signaling pathways related to growth and metabolism.

Case Study: In Vitro Evaluation

A study evaluated the antimicrobial activity of sulfonamide derivatives, revealing that modifications in the aromatic rings significantly affected their potency. While direct data on our compound is scarce, it is plausible that this compound could exhibit similar trends in activity depending on its substitution patterns.

Table 1: Comparison of Antimicrobial Activities of Sulfonamide Derivatives

Compound NameStructureMinimum Inhibitory Concentration (MIC)
SulfanilamideSulfanilamide32 µg/mL
3-Amino-2-methylpropionic acid3-Amino-2-methylpropionic acid64 µg/mL
This compoundTBDTBD

Applications in Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its potential as an enzyme inhibitor or receptor modulator could lead to novel therapeutic agents for conditions such as bacterial infections or metabolic disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the sulfonamide and amino functionalities. Methods such as conjugate addition reactions have been employed successfully in creating related compounds with promising biological activities.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. This includes:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To understand how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its structure for enhanced biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid?

  • Methodological Answer : The synthesis typically involves sulfonation of toluene derivatives followed by coupling with p-toluidine and subsequent propionic acid functionalization. Key steps include:
  • Sulfonation : p-Toluenesulfonyl chloride (CAS 98-59-9, referenced in ) is a common reagent for introducing the sulfonyl group.
  • Amine Coupling : Reacting the sulfonyl chloride with p-toluidine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Propionic Acid Attachment : Alkylation or Michael addition to introduce the propionic acid moiety.
    Characterization of intermediates via FT-IR (to confirm sulfonamide C=O stretch at ~1350 cm⁻¹) and HPLC (purity >95%) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm for toluene and p-tolyl groups) and propionic acid protons (δ 2.3–2.6 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₆H₁₇NO₄S; theoretical 319.09 g/mol) .
  • Solubility Testing : Compare experimental solubility in polar solvents (e.g., DMSO, ethanol) with DFT-predicted parameters (e.g., δ = 24–28 MPa¹/² for similar propionic acid derivatives) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal reaction conditions:
  • Transition State Analysis : Identify energy barriers for sulfonamide formation using software like Gaussian or ORCA.
  • Solvent Screening : COSMO-RS simulations to select solvents that maximize yield (e.g., dichloromethane vs. THF) .
  • Feedback Loops : Integrate experimental data (e.g., temperature, catalyst loading) into computational models to refine predictions iteratively .

Q. How to resolve discrepancies in solubility data during formulation studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent impurities. Strategies include:
  • Comparative Analysis : Measure solubility in controlled conditions (25°C, inert atmosphere) and cross-validate with Hansen solubility parameters (e.g., δₕ = hydrogen bonding contribution) from DFT (Table 7 in ).
  • Crystallography : X-ray diffraction to identify polymorphs affecting solubility .
  • Standardized Protocols : Adopt USP/ACS guidelines for solvent purity and temperature calibration .

Q. What advanced spectroscopic techniques validate electronic properties for mechanistic studies?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions (λₘₐₓ ~270 nm for aromatic sulfonamides) to assess electronic interactions .
  • Time-Dependent DFT (TD-DFT) : Simulate electronic spectra and compare with experimental data to confirm excited-state behavior .
  • EPR Spectroscopy : Detect radical intermediates in reaction mechanisms (e.g., sulfonyl radical formation during photodegradation) .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in catalytic applications?

  • Methodological Answer :
  • Controlled Replicates : Repeat experiments with rigorously purified reagents (e.g., redistilled p-toluenesulfonyl chloride) to rule out impurity effects.
  • Kinetic Profiling : Use stopped-flow NMR or microcalorimetry to track reaction rates under varying conditions (pH, temperature) .
  • Cross-Platform Validation : Compare results across labs using standardized reactors (e.g., continuous-flow systems for scalable synthesis) .

Scaling-Up Synthesis

Q. What reactor design principles apply to large-scale production?

  • Methodological Answer :
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator design for viscous intermediates .
  • Heat Management : Jacketed reactors with PID-controlled cooling to prevent exothermic runaway during sulfonation .
  • Membrane Separation : Integrate nanofiltration membranes (MWCO ~500 Da) to isolate the product from byproducts .

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